2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate
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Overview
Description
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate: is a chemical compound with the molecular formula C25H30N2O7 and a molecular weight of 470.52 g/mol . This compound is known for its complex structure, which includes a piperazine ring substituted with a diphenylmethyl group and an acetoacetate ester moiety. It is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzhydryl chloride to form 4-Diphenylmethyl-1-piperazine.
Esterification: The 4-Diphenylmethyl-1-piperazine is then reacted with ethyl acetoacetate under basic conditions to form 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate.
Oxalate Formation: Finally, the ester is treated with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoacetate moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the acetoacetate ester, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and compounds .
Biology:
In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine:
Its piperazine core is a common motif in many pharmaceuticals, and modifications of this structure can lead to the discovery of new therapeutic agents .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the synthesis of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate involves its interaction with various molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The diphenylmethyl group can enhance the compound’s binding affinity and specificity for certain targets .
Molecular Targets and Pathways:
Receptors: The compound can bind to neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate: Similar structure but lacks the oxalate moiety.
4-Diphenylmethyl-1-piperazine: Contains the piperazine core but without the acetoacetate ester.
Ethyl Acetoacetate: Contains the acetoacetate moiety but lacks the piperazine ring.
Uniqueness:
2-(4-Diphenylmethyl-1-piperazinyl)ethyl Acetoacetate Oxalate is unique due to its combination of a piperazine ring, diphenylmethyl group, and acetoacetate ester. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)ethyl 3-oxobutanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3.C2H2O4/c1-19(26)18-22(27)28-17-16-24-12-14-25(15-13-24)23(20-8-4-2-5-9-20)21-10-6-3-7-11-21;3-1(4)2(5)6/h2-11,23H,12-18H2,1H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYLHXBAEHXIPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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